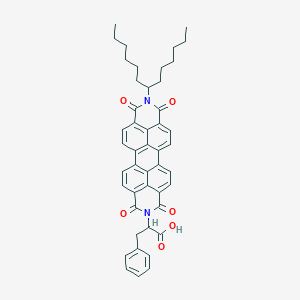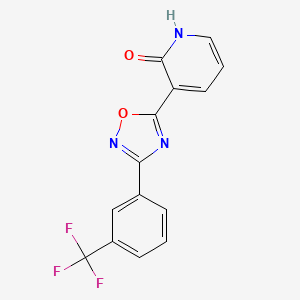
3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound featuring a trifluoromethyl group, an oxadiazole ring, and a pyridinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This step often starts with the reaction of a hydrazide with a nitrile to form the 1,2,4-oxadiazole ring. For instance, the reaction of 3-(trifluoromethyl)benzohydrazide with a suitable nitrile under acidic or basic conditions can yield the desired oxadiazole intermediate.
Coupling with Pyridinone: The oxadiazole intermediate is then coupled with a pyridinone derivative. This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially yielding different reduced forms of the compound.
Substitution: The trifluoromethyl group and the oxadiazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has shown promise in the development of new pharmaceuticals. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a valuable component in drug design.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases, including cancer and inflammatory conditions.
Industry
Industrially, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings, where its unique properties can enhance performance.
作用机制
The mechanism by which 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The trifluoromethyl group plays a crucial role in enhancing binding affinity and specificity, while the oxadiazole and pyridinone rings contribute to the overall stability and reactivity of the molecule.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the oxadiazole and pyridinone rings, making it less complex and potentially less versatile.
1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents can offer insights into the unique properties conferred by the trifluoromethyl and pyridinone groups.
Pyridinone Derivatives: These compounds highlight the role of the pyridinone moiety in enhancing biological activity and stability.
Uniqueness
The uniqueness of 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one lies in its combination of structural elements. The trifluoromethyl group enhances metabolic stability, the oxadiazole ring provides reactivity, and the pyridinone moiety contributes to binding affinity and specificity. This combination makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-4-1-3-8(7-9)11-19-13(22-20-11)10-5-2-6-18-12(10)21/h1-7H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKHBPBBDGSDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[ethyl(phenyl)sulfamoyl]-4-methylbenzoate](/img/structure/B2732856.png)
![8-(2-(2,6-dimethylmorpholino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732857.png)
![N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2732858.png)
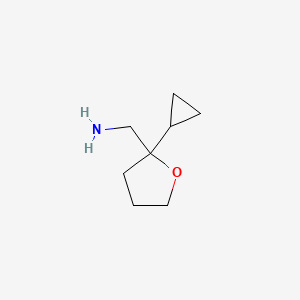
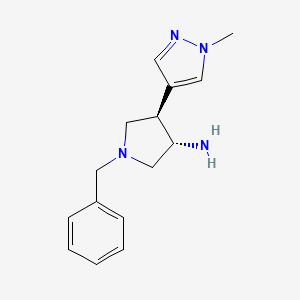
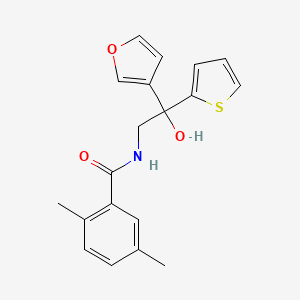
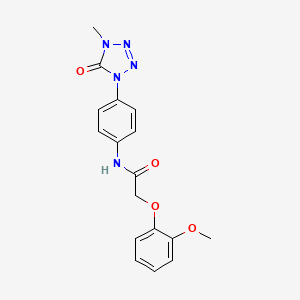
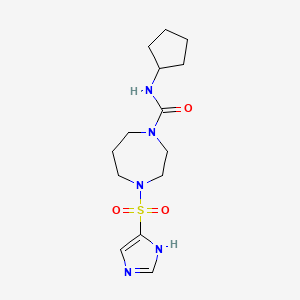
![1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride](/img/structure/B2732868.png)
![Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate](/img/structure/B2732873.png)
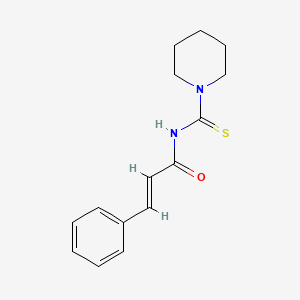
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2732876.png)
![ethyl 6-(naphthalene-1-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2732877.png)
